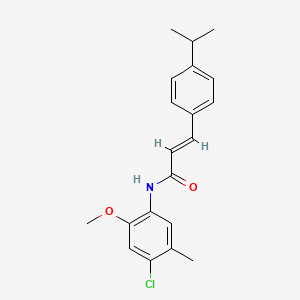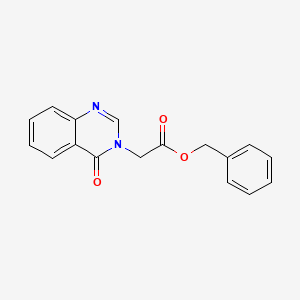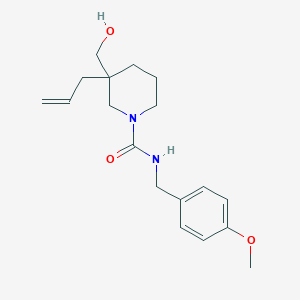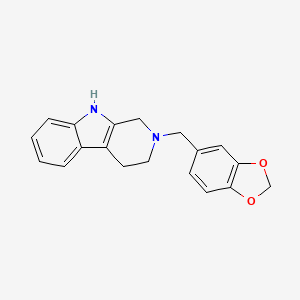
(4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly selective agonist of the μ-opioid receptor and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves its binding to the μ-opioid receptor. This binding activates the receptor, leading to a range of downstream effects, including the inhibition of neurotransmitter release and the modulation of intracellular signaling pathways. These effects ultimately lead to the compound's biochemical and physiological effects.
Biochemical and Physiological Effects:
(4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been shown to have a range of biochemical and physiological effects. These include the modulation of pain perception, the regulation of mood and emotional processing, and the modulation of reward pathways. It has also been shown to have potential neuroprotective effects, particularly in the context of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is its high selectivity for the μ-opioid receptor. This selectivity allows for more precise and targeted experiments in the lab. However, a limitation of this compound is its potential for off-target effects, particularly at higher concentrations. Careful dose-response studies are necessary to ensure that any observed effects are specific to the μ-opioid receptor.
Orientations Futures
There are many potential future directions for research on (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. It has also been suggested that this compound may have potential as a treatment for various neurological disorders, particularly those involving the μ-opioid receptor. Further studies are necessary to fully understand the potential applications of this compound and to develop more effective and targeted treatments for a range of conditions.
Méthodes De Synthèse
The synthesis of (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves several steps. The starting material is 3-fluoro-4-pyridinecarboxaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to give the corresponding amine. The amine is then protected with a methoxymethyl group using formaldehyde and para-toluenesulfonic acid. Finally, the protected amine is reacted with 3,3-dimethyl-1-butanol in the presence of a Lewis acid catalyst to give the desired product.
Applications De Recherche Scientifique
(4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been used extensively in scientific research as a selective agonist of the μ-opioid receptor. It has been shown to have a range of potential applications, including the treatment of pain, addiction, and depression. It has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
(4S)-1-(3-fluoropyridin-4-yl)-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2/c1-13(2)9-17(7-5-14(13,18)10-19-3)12-4-6-16-8-11(12)15/h4,6,8,18H,5,7,9-10H2,1-3H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCFRNMXHNYUBX-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C2=C(C=NC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C2=C(C=NC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-chlorophenyl)(hydroxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5640002.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5640007.png)

![3-{1-[4-(3-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5640034.png)
![8-[4-(1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5640043.png)


![1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5640058.png)

![N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine](/img/structure/B5640066.png)
![N,5-dimethyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5640087.png)
![(3R*,5S*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5640095.png)